1-bromo-4-[(2S)-1,1,2,3,3,3-hexafluoropropoxy]benzene
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its IUPAC name and InChI code. For a similar compound, 1-bromo-4-(hexyloxy)benzene, the InChI code is 1S/C12H17BrO/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9H,2-5,10H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene, include a boiling point of 195-196 °C (lit.), a density of 1.628 g/mL at 25 °C (lit.), and a refractive index n20/D of 1.4600 (lit.) .Scientific Research Applications
Aryne Route Synthesis
1-bromo-4-[(2S)-1,1,2,3,3,3-hexafluoropropoxy]benzene is used in aryne route synthesis. This process involves generating phenyllithium intermediates from bromo-trifluoromethoxybenzenes. These intermediates are then transformed into various derivatives through different chemical reactions, offering a pathway to synthesize naphthalenes and naphthols (Schlosser & Castagnetti, 2001).
Fluorescence Properties
This compound is also significant in the study of fluorescence properties. For instance, 1-bromo-4-(2,2-diphenylvinyl)benzene shows promise in fluorescence studies, exhibiting enhanced intensity in solid states compared to solutions. This finding is crucial for understanding the applications in materials science, especially in the development of new photoluminescent materials (Liang Zuo-qi, 2015).
Diels-Alder Reactions
In organic synthesis, this compound plays a role in Diels-Alder reactions, which are crucial for creating complex organic structures. This approach is useful in synthesizing ortho-CF2Br-Substituted Biaryls, showcasing the versatility of bromo-substituted compounds in facilitating complex organic syntheses (Muzalevskiy et al., 2009).
Organometallic Synthesis
1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, serves as a starting material for various organometallic syntheses. This includes the formation of phenylmagnesium, phenyllithium, and phenylcopper intermediates, which are pivotal in synthesizing a range of organometallic compounds (Porwisiak & Schlosser, 1996).
Graphene Nanoribbon Synthesis
The compound is utilized in the synthesis of graphene nanoribbons. Detailed analysis using NMR, IR spectroscopy, and DFT calculations provides insights into its structure, crucial for the bottom-up synthesis of graphene nanoribbons (Patil et al., 2012).
Molecular Self-Assembly
Studies on bromobenzene derivatives, including this compound, have provided insights into molecular self-assembly processes. This is essential in understanding surface interactions at the molecular level, which has implications in nanotechnology and materials science (Li et al., 2012).
Mechanism of Action
The mechanism of action for similar compounds often involves electrophilic aromatic substitution. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged arenium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
properties
IUPAC Name |
1-bromo-4-[(2S)-1,1,2,3,3,3-hexafluoropropoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF6O/c10-5-1-3-6(4-2-5)17-9(15,16)7(11)8(12,13)14/h1-4,7H/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBKOCQVEBDITK-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(C(C(F)(F)F)F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OC([C@@H](C(F)(F)F)F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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